molecular formula C21H22ClN3 B14195743 4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine CAS No. 917807-82-0

4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine

Cat. No.: B14195743
CAS No.: 917807-82-0
M. Wt: 351.9 g/mol
InChI Key: DOWPPRLGBKVMNC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with chlorophenyl and imidazolylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution Reactions: The chlorophenyl and imidazolylphenyl groups can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be employed to attach the aromatic groups to the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions could target the aromatic rings or the piperidine nitrogen.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperidine rings can interact with various receptors or enzymes, modulating their activity. The molecular targets might include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-phenylpiperidine: Lacks the imidazole ring, potentially altering its biological activity.

    4-(4-Bromophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine: Similar structure with a bromine atom instead of chlorine, which might affect its reactivity and interactions.

Uniqueness

The presence of both chlorophenyl and imidazolylphenyl groups in 4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

917807-82-0

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-[4-(3-methylimidazol-4-yl)phenyl]piperidine

InChI

InChI=1S/C21H22ClN3/c1-25-15-24-14-20(25)16-2-4-17(5-3-16)21(10-12-23-13-11-21)18-6-8-19(22)9-7-18/h2-9,14-15,23H,10-13H2,1H3

InChI Key

DOWPPRLGBKVMNC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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